![molecular formula C8H13N3O4 B019136 Ethyl (2-Azidoethoxy)acetoacetate CAS No. 88150-45-2](/img/structure/B19136.png)
Ethyl (2-Azidoethoxy)acetoacetate
Overview
Description
Ethyl (2-Azidoethoxy)acetoacetate is a chemical compound with the molecular formula C8H13N3O4. This compound is characterized by the presence of an azido group, an ethoxy group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.
Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.
Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl (2-Azidoethoxy)acetoacetate serves as a building block in the synthesis of more complex molecules. Its azido group can participate in various reactions, including click chemistry, which is used to form stable triazole linkages with alkynes. This property is particularly useful in creating diverse chemical libraries for drug discovery .
- Mechanistic Studies : The compound is utilized in studying reaction mechanisms and kinetics due to its ability to undergo oxidation and reduction reactions. For instance, the azido group can be reduced to an amine, allowing researchers to explore different pathways and products formed under varying conditions.
Biology
- Metabolic Studies : The stable isotope labeling provided by the deuterium in this compound allows researchers to trace metabolic pathways in biological systems. This application is crucial for understanding drug metabolism and pharmacokinetics, as it enables precise tracking of compounds within biological matrices.
- Proteomics Research : The compound has been employed in proteomics studies, where it aids in the identification and characterization of proteins through labeling techniques. Its azido functionality can react with biomolecules, facilitating the study of protein interactions and functions .
Medicine
- Drug Development : this compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to form stable derivatives through chemical reactions can lead to the creation of novel compounds with potential pharmacological activities.
- Diagnostic Tools : The compound is also explored for use in diagnostic applications, particularly in imaging techniques where labeling with azide groups enhances contrast and specificity.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its applications extend to producing polymers and coatings that require specific chemical functionalities .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated its use in synthesizing triazole derivatives through click chemistry, showcasing its role as a versatile building block in organic synthesis.
- Case Study 2 : Research involving metabolic tracing showed that this compound could effectively track drug metabolism pathways in vivo, providing insights into pharmacokinetics.
- Case Study 3 : In proteomics studies, this compound was utilized to label proteins selectively, facilitating mass spectrometry analysis and enhancing protein identification accuracy.
Mechanism of Action
The mechanism of action of Ethyl (2-Azidoethoxy)acetoacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl (2-Azidoethoxy)acetoacetate can be compared with other similar compounds such as:
Ethyl 4-(2-aminoethoxy)-3-oxobutanoate: Similar structure but with an amino group instead of an azido group.
Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxy group instead of an azido group.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Contains a methoxy group instead of an azido group.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation studies.
Biological Activity
Ethyl (2-Azidoethoxy)acetoacetate, a compound with the molecular formula C8H13N3O4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azide reagents. This process can be catalyzed by various methods, including the use of sodium ethoxide as a base to facilitate the nucleophilic substitution reaction. The azide group in this compound is particularly significant due to its reactivity and ability to participate in further chemical transformations.
Antitumor Activity
Research indicates that derivatives of ethyl acetoacetate, including this compound, exhibit antitumor properties. For instance, compounds synthesized from ethyl acetoacetate have been implicated in inhibiting tumor cell proliferation. A study highlighted that certain azido derivatives can disrupt DNA replication in cancer cells, thereby preventing tumor growth .
The biological activity of this compound may be attributed to its interaction with specific cellular targets. Computational studies suggest that it can bind effectively to the sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA), a known target for drugs aimed at treating conditions like rheumatoid arthritis. The binding mode involves hydrophobic interactions that are critical for the compound's efficacy .
Case Studies
- In Vitro Studies :
- Animal Models :
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Predictive modeling has indicated favorable properties such as good oral bioavailability and metabolic stability. However, toxicity assessments are crucial; preliminary studies show that while the compound exhibits therapeutic potential, it may also present risks at higher concentrations .
Research Findings Summary
Study Type | Findings |
---|---|
In Vitro | Induces apoptosis in cancer cell lines; inhibits DNA replication |
In Vivo | Reduces tumor size in murine models; dose-dependent effects observed |
Mechanistic | Binds to SERCA; disrupts calcium homeostasis in cells |
Pharmacokinetics | Moderate absorption; predictive modeling suggests good bioavailability |
Properties
IUPAC Name |
ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPZBURNBMJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546108 | |
Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-45-2 | |
Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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